molecular formula C11H7F2NO B6366431 5-(3,5-Difluorophenyl)pyridin-3-ol CAS No. 1261995-95-2

5-(3,5-Difluorophenyl)pyridin-3-ol

Cat. No.: B6366431
CAS No.: 1261995-95-2
M. Wt: 207.18 g/mol
InChI Key: RXGDHJJXWCPFQA-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)pyridin-3-ol is a chemical compound characterized by the presence of a pyridine ring substituted with a hydroxyl group at the third position and a difluorophenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluorophenyl)pyridin-3-ol typically involves the electrophilic fluorination of protected forms of 3,5-dibromo-4-formylpyridine using N-fluoro-benzenesulfonimide . Another method involves the reaction of 1,3,5-trifluorobenzene in a solvent under the action of acetohydroxamic acid and alkali to obtain 3,5-difluorophenol, which can then be further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient fluorinating agents and reaction conditions that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorophenyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(3,5-Difluorophenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)pyridin-3-ol involves its interaction with molecular targets and pathways within biological systems. The presence of the difluorophenyl group enhances its binding affinity to certain receptors, while the hydroxyl group allows for hydrogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-Difluorophenyl)pyridin-3-ol
  • 5-(3,4-Difluorophenyl)pyridin-3-ol
  • 5-(3,5-Difluorophenyl)pyridin-2-ol

Uniqueness

5-(3,5-Difluorophenyl)pyridin-3-ol is unique due to the specific positioning of the difluorophenyl group and the hydroxyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-(3,5-difluorophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-9-1-7(2-10(13)4-9)8-3-11(15)6-14-5-8/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGDHJJXWCPFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682711
Record name 5-(3,5-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-95-2
Record name 3-Pyridinol, 5-(3,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261995-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,5-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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